Alectinib vs. Crizotinib in First-Line ALK+ NSCLC: Progression-Free Survival and Duration of Response (ALEX Trial)
In the global phase III ALEX trial (NCT02075840), first-line alectinib (600 mg BID) demonstrated a clinically and statistically significant improvement in investigator-assessed progression-free survival (PFS) compared to crizotinib (250 mg BID) in patients with advanced ALK-positive NSCLC [1]. The median duration of response (DOR) was also substantially prolonged.
| Evidence Dimension | Investigator-Assessed Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 34.8 months |
| Comparator Or Baseline | Crizotinib: 10.9 months |
| Quantified Difference | HR = 0.43 (95% CI: 0.32–0.58) |
| Conditions | Global, randomized, open-label phase III trial; alectinib 600 mg BID vs. crizotinib 250 mg BID; treatment-naïve advanced ALK+ NSCLC (N=303) |
Why This Matters
This quantifies alectinib's superiority in delaying disease progression by over two years compared to the first-generation standard of care, establishing it as a reference compound for first-line ALK+ NSCLC research and clinical procurement.
- [1] Peters, S., et al. (2026). Alectinib versus crizotinib in previously untreated ALK-positive advanced non-small cell lung cancer: final overall survival analysis of the phase III ALEX study. Ann Oncol. View Source
